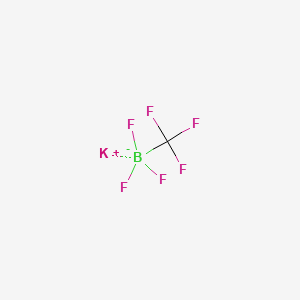

Potassium Trifluoro(trifluoromethyl)borate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro(trifluoromethyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CBF6.K/c3-1(4,5)2(6,7)8;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGBGCVSVMQVBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C(F)(F)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBF6K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635481 | |

| Record name | Potassium trifluoro(trifluoromethyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42298-15-7 | |

| Record name | Potassium trifluoro(trifluoromethyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium Trifluoro(trifluoromethyl)borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Potassium Trifluoro(trifluoromethyl)borate: A Comprehensive Technical Guide to Synthesis, Characterization, and Application

Abstract

The trifluoromethyl group is a cornerstone of modern medicinal chemistry and materials science, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] The development of efficient methods for its introduction into organic molecules is therefore of paramount importance. Potassium trifluoro(trifluoromethyl)borate, K[CF₃BF₃], has emerged as a highly effective and versatile reagent for this purpose.[1][2] This technical guide provides an in-depth exploration of K[CF₃BF₃], detailing a scalable and high-yield synthesis, comprehensive characterization protocols, and its application in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this valuable synthetic tool.

Introduction: The Ascendancy of Organotrifluoroborates

The Suzuki-Miyaura cross-coupling reaction is a powerful C-C bond-forming transformation.[3] While boronic acids and their esters have traditionally been the organoboron nucleophiles of choice, they are not without their limitations.[4] Boronic acids can be challenging to purify and may undergo trimerization to boroxines, leading to stoichiometric uncertainty.[2][4] Boronate esters, on the other hand, suffer from poor atom economy.[4]

Potassium organotrifluoroborates offer significant advantages over their predecessors. They are typically crystalline, monomeric solids that exhibit remarkable stability to air and moisture, allowing for indefinite storage on the shelf.[2][5][6] This enhanced stability simplifies handling and improves the reproducibility of reactions. K[CF₃BF₃], in particular, stands out as a safe and effective source of the trifluoromethyl group, overcoming the challenges associated with unstable trifluoromethyl organometallics like trifluoromethyllithium or Grignard reagents.[1]

Synthesis of this compound

An improved, efficient, and scalable synthesis of K[CF₃BF₃] has been developed, affording the product in high yield.[2][7] This procedure utilizes the readily available Ruppert's reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), and trimethoxyborane.[1][8]

Synthesis Workflow

The synthesis is a two-step process that can be conveniently performed in a single pot. The first step involves the formation of an intermediate "ate" complex, followed by fluorination to yield the final product.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Potassium fluoride (KF), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Trimethoxyborane [B(OCH₃)₃]

-

(Trifluoromethyl)trimethylsilane (TMSCF₃)

-

48% aqueous hydrogen fluoride (HF)

Procedure:

-

To a suitable polyethylene or polypropylene container (a 40 oz Nalgene HDPE bottle is recommended to withstand the HF solution), add potassium fluoride (61.5 mmol).[2]

-

Add anhydrous THF (60 mL) and trimethoxyborane (61.5 mmol).[2]

-

To the stirred suspension, add (trifluoromethyl)trimethylsilane (67.7 mmol).[2] An immediate evolution of heat may be observed.

-

Stir the reaction mixture at ambient temperature for 18 hours. The reaction progress can be monitored by ¹¹B NMR spectroscopy to confirm the complete consumption of trimethoxyborane.[2]

-

Remove the volatile components by evaporation under a stream of nitrogen to obtain a white solid.[2]

-

Carefully add a 48% aqueous solution of hydrogen fluoride (20 mL) to the solid. Caution: Hydrogen fluoride is extremely corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Stir the mixture for a short period, then remove the water under reduced pressure to yield the crude product.

-

The product can be purified by recrystallization to afford K[CF₃BF₃] as a white, crystalline solid in approximately 85% overall yield.[1][2]

Causality Behind Experimental Choices:

-

Potassium Fluoride: Acts as a catalyst to activate the TMSCF₃ for the transfer of the CF₃ group to the boron center.[2]

-

Trimethoxyborane: Serves as the boron electrophile.[2]

-

Aqueous Hydrogen Fluoride: This is a crucial step for the fluorination of the intermediate borate complex to the final trifluoroborate salt.[1][2] The use of aqueous HF is a key improvement over previous methods that used less effective fluorinating agents.[1]

-

Polyethylene/Polypropylene Container: Glassware cannot be used due to the corrosive nature of hydrogen fluoride.[2]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized K[CF₃BF₃]. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

NMR Spectroscopy

¹⁹F and ¹¹B NMR are particularly informative for the characterization of organotrifluoroborates.[9]

¹⁹F NMR:

-

The ¹⁹F NMR spectrum of K[CF₃BF₃] will show two distinct signals.

-

The signal for the three fluorine atoms attached to the boron will appear as a quartet due to coupling with the ¹¹B nucleus (I = 3/2).

-

The signal for the three fluorine atoms of the trifluoromethyl group will appear as a quartet due to coupling with the adjacent ¹¹B nucleus.

-

The chemical shifts are typically in the range of -129 to -141 ppm for the B-F fluorines.[10]

¹¹B NMR:

-

The ¹¹B NMR spectrum will exhibit a quartet due to coupling with the three directly attached fluorine atoms.

-

A modified ¹¹B NMR pulse sequence may be required for better resolution to observe the ¹¹B-¹⁹F coupling constants.[9][10]

¹³C NMR:

-

The ¹³C NMR spectrum will show a quartet for the carbon of the trifluoromethyl group due to coupling with the three attached fluorine atoms.

¹H NMR:

-

As there are no protons in K[CF₃BF₃], the ¹H NMR spectrum will be devoid of signals, which can be a useful indicator of purity.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Coupling |

| ¹⁹F (B-F) | -129 to -141 | Quartet | J (¹⁹F-¹¹B) |

| ¹⁹F (C-F) | Varies | Quartet | J (¹⁹F-¹¹B) |

| ¹¹B | Varies | Quartet | J (¹¹B-¹⁹F) |

| ¹³C | Varies | Quartet | J (¹³C-¹⁹F) |

Note: Chemical shifts are relative to standard references (e.g., CFCl₃ for ¹⁹F NMR).[11][12][13]

Stability and Handling

K[CF₃BF₃] is an air- and water-stable white crystalline solid.[2] This remarkable stability allows for easy storage and handling under normal laboratory conditions.[5] However, as with all chemical reagents, appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified as causing skin and serious eye irritation.

Applications in Organic Synthesis

The primary application of K[CF₃BF₃] is as a nucleophilic trifluoromethylating agent in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2]

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

K[CF₃BF₃] can be coupled with a wide range of aryl and heteroaryl halides and triflates to introduce the trifluoromethyl group.[3][6]

Caption: General scheme for the Suzuki-Miyaura cross-coupling of K[CF₃BF₃].

General Protocol for Cross-Coupling:

-

To a reaction vessel, add the aryl or heteroaryl halide/triflate (1.0 mmol), K[CF₃BF₃] (1.5 mmol), and a suitable base such as cesium carbonate (Cs₂CO₃) (3.0 mmol).[3]

-

Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂) (3-5 mol%).[6]

-

Add a solvent system, typically a mixture of an organic solvent and water (e.g., THF/H₂O or toluene/H₂O).[3]

-

Degas the reaction mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water.

-

Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to afford the trifluoromethylated product.

The reaction tolerates a wide variety of functional groups on the coupling partners, making it a highly versatile method for the synthesis of trifluoromethylated aromatic and heteroaromatic compounds.[14][15]

Conclusion

This compound is a valuable and highly practical reagent for the introduction of the trifluoromethyl group into organic molecules. Its ease of synthesis, remarkable stability, and broad applicability in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for chemists in academia and industry, particularly in the fields of drug discovery and materials science. The protocols and data presented in this guide provide a solid foundation for the successful synthesis, characterization, and utilization of this powerful synthetic building block.

References

-

Molander, G. A., & Hoag, B. P. (2002). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)]. Organometallics, 21(14), 2779–2781. [Link]

-

Molander, G. A., & Hoag, B. P. (2002). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)]. ACS Publications. [Link]

-

Molander, G. A., & Hoag, B. P. (2002). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)]. Organometallics. [Link]

-

Molander, G. A., & Hoag, B. P. (2002). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)]. Semantic Scholar. [Link]

-

Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. [Link]

-

Molander, G. A., & Brown, A. R. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH National Library of Medicine. [Link]

-

Molander, G. A., & Fumagalli, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. [Link]

-

Molander, G. A., & Ito, T. (2001). Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates. PubMed. [Link]

-

da Silva, F. M., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. PubMed Central. [Link]

-

da Silva, F. M., et al. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]

-

Dreher, S. D., et al. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. NIH National Library of Medicine. [Link]

-

National Center for Biotechnology Information. This compound. PubChem. [Link]

-

AMI Scientific. This compound TCI Analytical reagent. AMI Scientific. [Link]

-

Fisher Scientific. This compound 98.0+%, TCI America™. Fisher Scientific. [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. UCSB NMR Facility. [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. UW-Madison Chemistry NMR Facility. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. 19F [nmr.chem.ucsb.edu]

- 13. colorado.edu [colorado.edu]

- 14. researchgate.net [researchgate.net]

- 15. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to CF3-Togni's Reagent: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This powerful substituent can dramatically alter a molecule's physical and chemical properties, enhancing metabolic stability, lipophilicity, and binding affinity. Among the arsenal of trifluoromethylating agents, the hypervalent iodine-based Togni's reagents have emerged as exceptionally versatile and effective tools. This guide provides an in-depth exploration of the physical and chemical properties of the most prominent of these, 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, commonly known as CF3-Togni's reagent or Togni's reagent II.

Physicochemical Properties: A Foundation for Application

Togni's reagent II is a colorless, crystalline solid that has become a staple in synthetic laboratories due to its relative stability and potent reactivity.[1][2] A thorough understanding of its fundamental properties is crucial for its safe and effective use.

Structural and Physical Characteristics

The reagent crystallizes in a monoclinic crystal structure.[1] Its key physical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C8H4F3IO2 | [1] |

| Molar Mass | 316.018 g·mol−1 | [1] |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | 122.4–123.4 °C | [1] |

| Density (from crystallography) | 2.365 g·cm−3 | [1] |

| Crystal Structure | Monoclinic | [1] |

| Space Group | P21/n | [1] |

Solubility Profile

Togni's reagent II exhibits good solubility in a range of common organic solvents, facilitating its use in diverse reaction conditions.[1]

| Solvent | Solubility |

| Methylene chloride | Soluble |

| Chloroform | Soluble |

| Acetonitrile | Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

This table is a compilation of information from various sources indicating general solubility.[1]

Thermal Stability and Safety Considerations

A critical aspect of handling Togni's reagent II is its thermal instability. While metastable at room temperature, it undergoes strong exothermic decomposition upon heating above its melting point, releasing trifluoroiodomethane (CF3I).[1] The heat of decomposition has been determined to be 502 J·g⁻¹.[1] It is crucial to note that the reagent has been reported to have explosive properties and can be ignited by a flame.[2][3][4] Therefore, it should be handled with appropriate precautions by trained personnel, avoiding elevated temperatures, strong bases, strong acids, and reductants, with which it can react violently.[1] For enhanced safety, some commercial formulations of Togni's reagent II contain diatomaceous earth to reduce its explosive potential.[5]

The Heart of the Reagent: Chemical Reactivity and Mechanistic Pathways

The synthetic utility of Togni's reagent II lies in its ability to act as an electrophilic trifluoromethylating agent.[1] This reactivity stems from the hypervalent iodine center, which facilitates the transfer of a "CF3+" equivalent to a wide range of nucleophiles. The reaction mechanism, however, is nuanced and can proceed through several pathways depending on the substrate, reaction conditions, and additives.

Dual Reactivity: Electrophilic and Radical Pathways

Density Functional Theory (DFT) calculations have elucidated two primary reaction modes for Togni's reagent II:

-

Mode A: CF3• Radical Source: In the presence of single-electron reductants such as Cu(I), Fe(II), or electron-rich enolates, the reagent undergoes a single-electron transfer (SET) to generate a trifluoromethyl radical (CF3•).[6] This radical can then participate in a variety of addition and substitution reactions.

-

Mode B: CF3+ Cation Source: Activation by a Lewis acid, such as Zn(II), or a strong Brønsted acid enhances the electrophilicity of the trifluoromethyl group, making it susceptible to S_N2-type nucleophilic attack.[2][6][7]

The choice between these pathways is dictated by the relative reducibility and nucleophilicity of the substrate.[6]

Figure 1: Simplified diagram illustrating the dual reactivity of Togni's reagent II, leading to either a trifluoromethyl radical or an electrophilic trifluoromethyl synthon depending on the reaction conditions.

The Role of Catalysis in Modulating Reactivity

The scope and efficiency of trifluoromethylation reactions using Togni's reagent II are significantly expanded through the use of catalysts.

-

Copper Catalysis: Copper salts, particularly Cu(I), are widely employed to promote trifluoromethylation of various substrates, including alkenes, allylic alcohols, and quinones.[8][9] The mechanism often involves a SET process, generating a CF3 radical.[8]

-

Lewis and Brønsted Acid Activation: As mentioned, Lewis acids like Zn(NTf2)2 and strong Brønsted acids such as sulfonic acids can activate the reagent, enhancing its electrophilicity and enabling the trifluoromethylation of less reactive nucleophiles like alcohols.[2][7]

Applications in Drug Discovery and Organic Synthesis

The unique reactivity profile of Togni's reagent II has led to its widespread adoption in both academic and industrial research, particularly in the synthesis of pharmaceuticals and agrochemicals.[7][10][11]

Late-Stage Trifluoromethylation

A key advantage of Togni's reagent II is its ability to introduce the CF3 group into complex molecules at a late stage of a synthetic sequence. This is crucial in drug discovery for rapidly generating analogs of lead compounds to explore structure-activity relationships.[10]

Synthesis of Trifluoromethylated Heterocycles

The reagent is instrumental in the synthesis of various trifluoromethyl-containing heterocyclic scaffolds, which are privileged structures in many biologically active molecules.[8]

Protocol for a Typical Copper-Catalyzed Trifluoromethylation of an Enamine

The following is a representative protocol for the trifluoromethylation of an enamine, which can be a precursor to biologically interesting trifluoromethylated 2H-azirines.[8]

Materials:

-

Enamine substrate

-

Togni's reagent II

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the enamine substrate.

-

Add N,N-dimethylformamide (DMF) as the solvent.

-

Add Togni's reagent II (typically 1.1-1.5 equivalents).

-

Add a catalytic amount of copper(I) iodide (CuI) (typically 5-10 mol%).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated aqueous ammonium chloride).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired β-trifluoromethylated enamine.

Figure 2: A generalized workflow for the copper-catalyzed trifluoromethylation of enamines using Togni's reagent II.

Safe Handling and Storage

Given the energetic nature of Togni's reagent II, strict adherence to safety protocols is paramount.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling the reagent.[12]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or decomposition products.

-

Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, strong acids, strong bases, and reducing agents. Recommended storage temperature is 2-8 °C.

-

Handling: Avoid heating the solid reagent, as this can lead to violent decomposition.[2] When transferring the solid, use appropriate tools to minimize dust generation.

-

Disposal: Dispose of the reagent and any contaminated materials in accordance with local regulations for hazardous chemical waste.

Conclusion

CF3-Togni's reagent II is a powerful and versatile tool for the introduction of the trifluoromethyl group into a wide array of organic molecules. Its well-defined physical properties, coupled with a rich and tunable chemical reactivity, have cemented its place in modern synthetic chemistry. A comprehensive understanding of its dual mechanistic pathways, the influence of catalysts, and stringent adherence to safety protocols will enable researchers, scientists, and drug development professionals to continue to harness the full potential of this remarkable reagent in advancing science and medicine.

References

-

Wikipedia. Togni reagent II. [Link]

-

The Royal Society of Chemistry. Designing New Togni Reagents by Computation. [Link]

-

CONICET. Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. [Link]

-

ACS Publications. General Reaction Mode of Hypervalent Iodine Trifluoromethylation Reagent: A Density Functional Theory Study. [Link]

-

PMC - NIH. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. [Link]

-

ResearchGate. Mechanistic Insight into the Thermal Activation of Togni's Trifluoromethylating Reagents. [Link]

-

ACS Publications. Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. [Link]

-

Beilstein Journals. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. [Link]

-

RSC Publishing. Mechanistic insight into the thermal activation of Togni's trifluoromethylation reagents. [Link]

-

ResearchGate. Notification about the Explosive Properties of Togni's Reagent II and One of Its Precursors. [Link]

-

Organic Chemistry Portal. Allylic trifluoromethane synthesis by trifluoromethylation. [Link]

-

Organic Syntheses. 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole. [Link]

-

ResearchGate. (PDF) Synthesis and Application of [18F]Togni Reagent I: An Electrophilic 18F‐Labeled Trifluoromethylating Reagent for Positron Emission Tomography Tracer Synthesis. [Link]

-

YouTube. MCQ256: On Togni reagent II & Uridine derivative (Trifluoromethylation reaction) by Dr Tanmoy Biswas. [Link]

-

PMC - NIH. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. [Link]

-

Beilstein Journals. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]

-

ResearchGate. Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one. [Link]

-

Oregon State University. Safe Handling of Pyrophoric Liquids. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

ScienceDirect. An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. [Link]

-

ResearchGate. (PDF) Recent Development of Trifluoromethyl Reagents: A Review. [Link]

-

Semantic Scholar. Rate of single electron reduction of Togni's reagent. [Link]

-

ACS Publications. Mechanisms of Formation and Rearrangement of Benziodoxole-Based CF3 and SCF3 Transfer Reagents. [Link]

-

ResearchGate. Togni Reagent: A Hypervalent Iodine Based Electrophilic Trifluoromethylation Reagent. [Link]

-

An overview on Common Organic Solvents and their Toxicity. [Link]

-

University of Rochester. Reagents & Solvents: Solvents and Polarity. [Link]

Sources

- 1. Togni reagent II - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Togni Reagent II - Enamine [enamine.net]

- 5. Togni Reagent II | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]

- 9. Allylic trifluoromethane synthesis by trifluoromethylation [organic-chemistry.org]

- 10. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]

An In-Depth Technical Guide to Potassium Trifluoro(trifluoromethyl)borate: From Discovery to Application

This guide provides a comprehensive technical overview of potassium trifluoro(trifluoromethyl)borate, K[CF₃BF₃], a reagent of significant interest to researchers, scientists, and professionals in drug development. From its initial synthesis to its modern applications, this document delves into the history, synthesis, properties, and critical role of this unique organoboron compound in advancing synthetic chemistry.

Introduction: The Rise of Organotrifluoroborates

The strategic introduction of a trifluoromethyl group (–CF₃) into organic molecules is a cornerstone of modern medicinal chemistry. This small moiety can profoundly enhance a compound's metabolic stability, lipophilicity, and binding affinity.[1] Consequently, the development of efficient and selective trifluoromethylating agents has been a major focus of research.

Among the various classes of organoboron compounds, potassium organotrifluoroborates have emerged as exceptionally versatile and stable reagents.[2] Unlike their boronic acid and ester counterparts, which can be prone to decomposition and difficult to handle, organotrifluoroborates offer remarkable stability to air and moisture, making them ideal for a wide range of synthetic applications.[2][3] this compound stands out within this class as a key reagent for introducing the valuable trifluoromethyl group.

A Historical Perspective: The Evolution of a Reagent

The journey of this compound began in 1960 with the first reported synthesis by Chambers, Clark, and Willis.[4] While this initial work laid the foundation, the early synthetic methods were far from ideal, often involving harsh conditions and limited yields.

The landscape of trifluoromethylation chemistry has evolved significantly since then. Early efforts focused on electrophilic trifluoromethylating agents, such as those developed by Yagupolskii and Umemoto, which deliver a "CF₃⁺" equivalent.[5] However, the development of nucleophilic trifluoromethylating agents, which deliver a "CF₃⁻" equivalent, opened up new avenues for organic synthesis.

A pivotal moment in the history of this compound was the development of an improved, high-yield synthesis by Molander and Hoag in 2003.[5] This breakthrough methodology, which utilizes the now-famous Ruppert-Prakash reagent, made the compound readily accessible to the broader scientific community and catalyzed its widespread adoption in organic synthesis.

The Modern Synthesis: A Detailed Protocol and Mechanistic Insights

The currently accepted and widely used synthesis of this compound is an elegant and efficient process.[5][6] It circumvents many of the challenges associated with earlier methods, such as the use of highly toxic tin reagents.[6]

The Molander and Hoag Synthesis: A Step-by-Step Guide

This improved synthesis involves a two-step, one-pot procedure that consistently delivers the desired product in high yield.

Experimental Protocol:

-

Formation of the "Ate" Complex: To a suitable reaction vessel (e.g., a polyethylene bottle, as glass is etched by HF) are added potassium fluoride (KF), tetrahydrofuran (THF), trimethoxyborane (B(OMe)₃), and (trifluoromethyl)trimethylsilane (TMSCF₃, the Ruppert-Prakash reagent). The mixture is stirred at ambient temperature for approximately 18 hours.

-

Fluorination and Isolation: After confirming the consumption of the starting borane via ¹¹B NMR spectroscopy, the volatile components are removed. A 48% aqueous solution of hydrogen fluoride (HF) is then carefully added to the resulting solid. The mixture is stirred for another 16 hours at ambient temperature. Following neutralization and workup, this compound is isolated as a stable, white solid in yields typically around 85%.[5]

Mechanistic Rationale: The "Why" Behind the "How"

Understanding the role of each reagent is crucial for appreciating the ingenuity of this synthesis.

-

(Trifluoromethyl)trimethylsilane (Ruppert-Prakash Reagent): This serves as the source of the trifluoromethyl group. In the presence of a fluoride source, it generates a transient trifluoromethyl anion (CF₃⁻).[4]

-

Potassium Fluoride (KF): This acts as a fluoride source, which is essential for activating the Ruppert-Prakash reagent. It is critical to use only one equivalent of KF to avoid the formation of potassium bifluoride (KHF₂) in the second step, which would impede the final fluorination.[5]

-

Trimethoxyborane (B(OMe)₃): This acts as a Lewis acidic boron center, which traps the in situ generated trifluoromethyl anion to form a stable tetracoordinate borate "ate" complex, potassium trimethoxy(trifluoromethyl)borate.

-

Aqueous Hydrogen Fluoride (HF): This is the fluorinating agent that displaces the methoxy groups on the boron atom with fluorine atoms, leading to the final, highly stable trifluoroborate salt.

Physicochemical Properties and Stability

This compound is a white, crystalline solid that exhibits remarkable stability, a key feature that distinguishes it from many other organoboron reagents.

| Property | Value | Reference |

| Molecular Formula | CBF₆K | [7] |

| Molecular Weight | 175.91 g/mol | [7] |

| CAS Number | 42298-15-7 | [7] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 225 °C (decomposes) | [8] |

The stability of this compound can be attributed to the tetracoordinate nature of the boron atom, which protects the carbon-boron bond from premature cleavage.[2] This stability allows it to be handled in air and used in aqueous conditions, a significant advantage in practical organic synthesis. While generally stable, it can be decomposed by strong acids.[9]

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by various spectroscopic techniques.

-

¹⁹F NMR: This is a particularly informative technique for characterizing this compound. The spectrum will show two distinct signals: one for the three fluorine atoms attached to the boron and another for the three fluorine atoms of the trifluoromethyl group. The chemical shifts and coupling patterns provide valuable structural information.[10][11]

-

¹¹B NMR: The ¹¹B NMR spectrum will show a characteristic signal for the tetracoordinate boron atom, often exhibiting coupling to the attached fluorine atoms.[10][11]

-

IR Spectroscopy: The infrared spectrum will display characteristic absorption bands corresponding to the B-F and C-F bonds.

A Versatile Tool in Organic Synthesis

The primary application of this compound is as a nucleophilic trifluoromethylating agent, particularly in transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds between a trifluoromethyl group and various organic electrophiles. This has proven to be a powerful method for the synthesis of trifluoromethylated arenes and heteroarenes, which are common motifs in pharmaceuticals and agrochemicals.

Applications in Drug Discovery and Development

The trifluoromethyl group is a highly sought-after substituent in drug design due to its ability to enhance a molecule's pharmacological profile. While specific, direct examples of the use of this compound in the synthesis of marketed drugs are not always explicitly detailed in publicly available literature, its utility in the synthesis of key trifluoromethylated building blocks is widely recognized.[12] The stability and functional group tolerance of this reagent make it an attractive choice for late-stage functionalization in complex syntheses.

For instance, the synthesis of many modern pharmaceuticals, such as the anti-inflammatory drug Celecoxib , the antidepressant Fluoxetine , and the anti-diabetic drug Sitagliptin , involves the incorporation of a trifluoromethyl group.[13][14][15] While various methods exist for this transformation, the use of stable and reliable reagents like this compound is a key enabling technology in the development of efficient and scalable synthetic routes for such important medicines.

Comparison with Other Trifluoromethylating Agents

The choice of a trifluoromethylating agent is a critical decision in synthetic planning. This compound offers a unique set of advantages compared to other common reagents.

| Reagent | Type | Advantages | Disadvantages |

| K[CF₃BF₃] | Nucleophilic | Air and moisture stable, easy to handle, non-toxic byproducts | Requires activation (e.g., in cross-coupling) |

| TMSCF₃ (Ruppert-Prakash) | Nucleophilic | Highly versatile, well-established | Moisture sensitive, requires stoichiometric fluoride activation |

| CF₃SO₂Na (Langlois Reagent) | Radical | Readily available, generates CF₃ radical | Often requires an oxidant, can have selectivity issues |

| Togni Reagents | Electrophilic | Bench-stable, broad substrate scope | Can be expensive, may require a catalyst |

Conclusion and Future Outlook

This compound has transitioned from a laboratory curiosity to a cornerstone reagent in modern organic synthesis. Its discovery and the subsequent development of a practical and high-yielding synthesis have had a profound impact on the field of fluorine chemistry. Its exceptional stability, ease of handling, and versatility in cross-coupling reactions make it an invaluable tool for researchers in academia and industry, particularly in the pursuit of new pharmaceuticals and advanced materials. As the demand for complex, trifluoromethylated molecules continues to grow, the importance of this remarkable organoboron compound is set to increase even further.

References

-

Classics in Chemical Neuroscience: Fluoxetine (Prozac). ACS Chemical Neuroscience. [Link]

-

The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules. [Link]

-

This compound. MySkinRecipes. [Link]

-

Synthesis of Impurity A of Sitagliptin, an Anti-diabetes Drug. Chinese Pharmaceutical Journal. [Link]

-

Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Journal of Flow Chemistry. [Link]

-

¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry. [Link]

-

¹H, ¹³C, ¹⁹Fand ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]

-

Some Salts of Trifluoromethylfluoroboric Acid. Journal of the American Chemical Society. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. [Link]

-

Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. [Link]

-

Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF₃BF₃)]. Organometallics. [Link]

- US7919633B2 - Process for preparation of celecoxib.

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals. [Link]

-

Improved Enzymatic Synthesis Of Sitagliptin Or Its Salts Thereof. Quick Company. [Link]

- CN105130999A - Synthesis method of Sitagliptin impurities.

-

Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)]. ResearchGate. [Link]

-

Potassium (S)-((tert-butoxycarbonyl(1-methoxy-1-oxopropan-2-yl)amino)methyl)trifluoroborate. Organic Syntheses. [Link]

-

Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. ResearchGate. [Link]

-

Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

-

Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. University of Edinburgh Research Explorer. [Link]

-

Potassium aryltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

-

This compound. PubChem. [Link]

-

Thermal behavior and decomposition kinetics of six electrolyte salts by thermal analysis. ResearchGate. [Link]

- CN102491361A - Method for preparing boron trifluoride by borofluoride thermal decomposition method.

Sources

- 1. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 3. Trifluoroborates | We Give Academic Discounts [frontierspecialtychemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | CBF6K | CID 23674658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. EP0529842B1 - Production of fluoxetine and new intermediates - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. vapourtec.com [vapourtec.com]

- 11. WO2001044166A1 - Process for the preparation of fluoxetine hydrochloride - Google Patents [patents.google.com]

- 12. This compound [myskinrecipes.com]

- 13. nbinno.com [nbinno.com]

- 14. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Impurity A of Sitagliptin, an Anti-diabetes Drug [journal11.magtechjournal.com]

Introduction: A Key Fluorinated Building Block

An In-depth Technical Guide to 4-(Trifluoromethyl)benzene-1,2-diamine

A Note on Chemical Identity: This guide focuses on the chemical intermediate commonly known as 4-(Trifluoromethyl)-o-phenylenediamine. While the request specified CAS number 432-53-1, this identifier does not correspond to a well-documented chemical structure in major databases. The scientifically recognized and commercially available compound with the requested chemical name is unambiguously identified by CAS Number 368-71-8 .[1][2][3][4] This guide will proceed using this correct and verifiable CAS number.

4-(Trifluoromethyl)benzene-1,2-diamine is a substituted aromatic diamine that has emerged as a cornerstone intermediate in the fields of medicinal chemistry and materials science. The strategic placement of a trifluoromethyl (-CF₃) group on the o-phenylenediamine scaffold imparts unique physicochemical properties that are highly sought after in modern drug design. The -CF₃ group is a powerful bioisostere for a methyl group but offers enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics that can significantly improve a drug candidate's binding affinity and pharmacokinetic profile.[5]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core properties, synthesis, reactivity, and handling of this versatile building block. As a senior application scientist, the focus will be not just on the data, but on the causal relationships that make this molecule a valuable tool in the synthetic chemist's arsenal.

Part 1: Molecular Profile and Physicochemical Properties

The identity and fundamental properties of a reagent are the foundation of its application. The key identifiers for 4-(Trifluoromethyl)benzene-1,2-diamine are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 368-71-8 | [1][2] |

| IUPAC Name | 4-(trifluoromethyl)benzene-1,2-diamine | [1][6] |

| Synonyms | 4-Trifluoromethyl-o-phenylenediamine, 3,4-Diaminobenzotrifluoride, 4-TFMPD | [6] |

| Molecular Formula | C₇H₇F₃N₂ | [1][2] |

| Molecular Weight | 176.14 g/mol | [1][6] |

| InChIKey | RQWJHUJJBYMJMN-UHFFFAOYSA-N | [1][6] |

Chemical Structure

The molecule consists of a benzene ring co-substituted with two adjacent (ortho) amino groups and a trifluoromethyl group at the 4-position relative to the amino groups.

Physicochemical Data

| Property | Value | Source(s) |

| Appearance | Light gray to brown or black powder/crystals | |

| Melting Point | 57.0 - 61.0 °C | |

| Purity | Typically >97.0% (by GC) | [2] |

| Solubility | While quantitative data is not readily available in public literature, based on its structure (aromatic, two polar amine groups, and a lipophilic CF₃ group), it is expected to be soluble in polar organic solvents like methanol, ethanol, tetrahydrofuran (THF), and dimethylformamide (DMF), with limited solubility in water and nonpolar solvents like hexane. | [7][8] |

Part 2: Spectroscopic Signature

Characterization of 4-(Trifluoromethyl)benzene-1,2-diamine relies on standard spectroscopic techniques. While reference spectra are best obtained from suppliers, the expected features are predictable and serve as a reliable validation of the material's identity.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the three protons on the benzene ring. Due to their differing proximity to the amine and trifluoromethyl groups, they will exhibit characteristic splitting patterns. A broad signal, which may integrate to 4 protons initially but can be exchanged with D₂O, will be present for the two -NH₂ groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six unique aromatic carbons. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling. The signals for carbons bonded to the nitrogen atoms will appear in the 130-150 ppm range.[9]

-

¹⁹F NMR: The fluorine NMR is a simple and powerful tool for confirmation. It will show a single, sharp signal for the three equivalent fluorine atoms of the -CF₃ group, typically observed around -60 to -65 ppm relative to a CFCl₃ standard.[10]

-

Mass Spectrometry: Electron Impact (EI-MS) will show a strong molecular ion peak (M⁺) at m/z = 176.

Part 3: Synthesis and Manufacturing

From a process chemistry perspective, the most efficient and scalable synthesis of 4-(trifluoromethyl)benzene-1,2-diamine involves the reduction of an ortho-nitroaniline precursor. This approach is favored for its high yields and the availability of the starting materials.

The key precursor, 2-nitro-4-(trifluoromethyl)aniline , is commercially available or can be synthesized from 4-chloro-3-nitro-benzotrifluoride via nucleophilic aromatic substitution with ammonia.[11] The subsequent reduction of the nitro group is the critical step.

Experimental Protocol: Catalytic Transfer Hydrogenation

This protocol describes a common lab-scale synthesis using ammonium formate as a hydrogen transfer agent, which avoids the need for a pressurized hydrogen gas apparatus.

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitro-4-(trifluoromethyl)aniline (1.0 eq).

-

Solvent Addition: Add methanol or ethanol as the solvent (approx. 10-20 mL per gram of starting material).

-

Catalyst Charging: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol% Pd relative to the nitroaniline). Causality Note: Pd/C is a highly efficient and robust heterogeneous catalyst for nitro group reductions. Being heterogeneous, its removal by simple filtration provides a significant advantage for product purification.[12]

-

Reductant Addition: Add ammonium formate (HCOONH₄) (3.0-5.0 eq) in portions. The reaction is often exothermic. Causality Note: In the presence of the palladium catalyst, ammonium formate decomposes to produce hydrogen gas in situ, along with CO₂ and ammonia, making it a safer and more convenient hydrogen source than a pressurized gas cylinder for many lab applications.

-

Reaction: Heat the mixture to reflux (approx. 65°C for methanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-4 hours).

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

-

Purification: The resulting 4-(trifluoromethyl)benzene-1,2-diamine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) if necessary.

Part 4: Chemical Reactivity and Applications in Drug Discovery

The true value of 4-(trifluoromethyl)benzene-1,2-diamine lies in its utility as a precursor to complex heterocyclic systems. The two adjacent nucleophilic amino groups are perfectly poised to undergo cyclocondensation reactions.

Cornerstone Application: Benzimidazole Synthesis

The most prominent application is the synthesis of 5-(trifluoromethyl)-1H-benzimidazoles via the Phillips-Ladenburg condensation.[13] This reaction involves the condensation of the diamine with an aldehyde or a carboxylic acid (or its derivative).

-

Reaction with Aldehydes: The reaction with an aldehyde proceeds via the initial formation of a Schiff base, followed by intramolecular cyclization and subsequent oxidation (often by air) to form the aromatic benzimidazole ring.

-

Reaction with Carboxylic Acids: Condensation with carboxylic acids typically requires harsh conditions (e.g., strong acid, high temperatures). Using acid chlorides or esters is often more practical.

The resulting 5-(trifluoromethyl)benzimidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds, including antimicrobial, anticancer, and antiviral agents.[14][15][16]

Sources

- 1. 4-(TRIFLUOROMETHYL)BENZENE-1,2-DIAMINE | CAS 368-71-8 [matrix-fine-chemicals.com]

- 2. Synthonix, Inc > 368-71-8 | 4-(Trifluoromethyl)benzene-1,2-diamine [synthonix.com]

- 3. 4-(trifluoromethyl)benzene-1,2-diamine;CAS No.:368-71-8 [chemshuttle.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Trifluoromethyl-1,2-phenylenediamine | C7H7F3N2 | CID 520822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. calpaclab.com [calpaclab.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. rsc.org [rsc.org]

- 11. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]

- 16. ijpsm.com [ijpsm.com]

Solubility of Potassium Trifluoro(trifluoromethyl)borate in Organic Solvents: A Guide for Synthetic Chemists

An In-depth Technical Guide for Researchers

Abstract

Potassium trifluoro(trifluoromethyl)borate (CF₃BF₃K) has emerged as a cornerstone reagent in modern synthetic chemistry, prized for its stability and efficacy in palladium-catalyzed cross-coupling reactions. However, its practical application is often hampered by its challenging solubility profile in common organic solvents. This guide provides a comprehensive analysis of the solubility characteristics of CF₃BF₃K, synthesizes the underlying chemical principles governing its behavior, and presents a robust experimental protocol for its quantitative determination. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this versatile reagent.

Introduction: The Rise of Organotrifluoroborates

For decades, boronic acids and their ester derivatives have been the workhorses of Suzuki-Miyaura cross-coupling reactions. Despite their utility, these reagents are not without limitations, including potential instability, difficult purification, and sensitivity to air and moisture. In a significant advancement, organotrifluoroborate salts were introduced as exceptionally stable, crystalline solids that are easy to handle and store indefinitely.[1][2]

This compound (CF₃BF₃K), in particular, is a valuable reagent for introducing the trifluoromethyl (CF₃) group, a motif of increasing importance in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. The compound is a white, crystalline solid with the chemical formula CBF₆K.[3][4][5] Its utility, however, is directly linked to its solubility, which dictates the choice of reaction conditions and overall efficiency.

Solubility Profile: A Qualitative Overview

Quantitative, peer-reviewed solubility data (e.g., in g/100 mL or mol/L) for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. Its characterization is primarily qualitative, describing it as soluble in polar solvents while having poor solubility in many common, less polar organic solvents used in synthesis.[1][3] This ionic character, conferred by the potassium cation, is the primary determinant of its solubility behavior.[3]

The table below consolidates the available qualitative information.

| Solvent | Type | Polarity | Qualitative Solubility | Rationale & Citation |

| Water (H₂O) | Polar Protic | High | Soluble | High polarity and hydrogen bonding effectively solvate the K⁺ and [CF₃BF₃]⁻ ions.[6][7] |

| Methanol (MeOH) | Polar Protic | High | Soluble | Similar to water, its high polarity and ability to hydrogen bond facilitate dissolution.[1] |

| Acetonitrile (MeCN) | Polar Aprotic | High | Soluble | A polar aprotic solvent capable of solvating the potassium cation and the borate anion.[1] |

| Dimethylformamide (DMF) | Polar Aprotic | High | Likely Soluble | Highly polar aprotic solvents like DMF are generally effective at dissolving ionic salts.[8][9][10] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Likely Soluble | As one of the most polar aprotic solvents, DMSO is expected to be a good solvent for ionic compounds.[8][9][10] |

| Tetrahydrofuran (THF) | Ethereal | Medium | Poorly Soluble | Often requires a co-solvent like water for reactions, indicating poor intrinsic solubility.[2][11] |

| Dichloromethane (DCM) | Halogenated | Medium | Poorly Soluble | Its moderate polarity is insufficient to overcome the salt's lattice energy.[1] |

| Toluene | Aromatic | Low | Insoluble | A nonpolar solvent, incapable of effectively solvating the ions.[11] |

The Science of Solubility: Mechanistic Insights

To understand why CF₃BF₃K dissolves readily in some solvents but not others, we must consider the energetic balance between solute-solute and solute-solvent interactions. This is the cornerstone of the "like dissolves like" principle.

Causality Behind Solubility:

-

Ionic Nature and Lattice Energy: CF₃BF₃K is an ionic salt. In its solid, crystalline state, the K⁺ cations and [CF₃BF₃]⁻ anions are held together by strong electrostatic forces. This is known as the lattice energy. For dissolution to occur, the energy released when solvent molecules arrange themselves around the individual ions (solvation energy) must be sufficient to overcome this lattice energy.[12]

-

Solvent Polarity and Solvation:

-

Polar Protic Solvents (e.g., Water, Methanol): These solvents have high dielectric constants and can form hydrogen bonds. They effectively solvate both the K⁺ cation and the fluoride atoms on the [CF₃BF₃]⁻ anion, providing the thermodynamic driving force for dissolution.

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO): These solvents possess strong dipoles that can effectively solvate the K⁺ cation. The negative end of the solvent dipole orients towards the cation, while the delocalized positive charge interacts favorably with the anion.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack significant dipoles and cannot effectively solvate the ions. The energy required to break the crystal lattice is far greater than any energy gained from weak van der Waals interactions with the solvent, resulting in insolubility.

-

-

Ion-Pair Formation: In solvents of intermediate polarity, the ions may not fully dissociate. Instead, they can exist as solvent-separated or contact ion pairs.[13] An ion pair is a cation and anion in close proximity that migrate as a single unit, which is an intermediate state between the solid lattice and fully solvated ions.[13] This phenomenon reduces the effective concentration of free ions and thus limits the overall solubility.

Caption: The dissolution equilibrium of an ionic salt.

A Self-Validating Protocol for Solubility Determination

For researchers requiring precise solubility data, direct experimental measurement is essential. The following protocol describes a self-validating isothermal equilibrium method, which is a standard and reliable approach for determining the solubility of a solid in a liquid.

Experimental Workflow:

-

Preparation: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed reactor or a vial in a shaker bath). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant, recorded temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation: Cease agitation and allow the solid to settle. To ensure complete separation of the saturated solution (supernatant) from the excess solid, use centrifugation followed by careful decantation or filtration through a syringe filter (ensure the filter material is compatible with the solvent). This step must be performed at the equilibration temperature to prevent precipitation or further dissolution.

-

Sample Preparation: Accurately pipette a known volume of the clear supernatant into a volumetric flask and dilute with an appropriate solvent (e.g., deionized water) to a concentration suitable for analysis.

-

Quantification: Analyze the concentration of either potassium or boron in the diluted sample using Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES).[14] This technique offers high precision and elemental specificity.[14]

-

Self-Validation: Prepare a set of calibration standards of known concentration using the same salt. The correlation coefficient of the calibration curve must be >0.999 to ensure analytical accuracy.[14]

-

-

Calculation: Using the measured concentration from the ICP-AES and the dilution factor, calculate the original concentration of the salt in the saturated solution. This value represents the solubility at the specified temperature.

Caption: Isothermal equilibrium workflow for solubility measurement.

Practical Implications for Drug Development Professionals

The limited solubility of CF₃BF₃K in moderately polar and nonpolar solvents has direct consequences for reaction design.

-

Mixed Solvent Systems: Many published procedures for Suzuki-Miyaura couplings using potassium organotrifluoroborates employ mixed solvent systems, such as THF/water or toluene/water.[2][11] Water serves to dissolve the borate salt, creating a biphasic system where the coupling reaction occurs at the interface or is facilitated by a palladium catalyst functionalized to operate in such environments.

-

Reaction Heterogeneity: In the absence of a solubilizing co-solvent, the reaction mixture may be a heterogeneous slurry. While reactions can still proceed, they may suffer from slower reaction rates, reduced reproducibility, and lower yields due to the limited concentration of the dissolved nucleophile.

-

Alternative Reagents: The solubility challenge has spurred the development of alternative reagents. For instance, replacing the potassium cation with a larger, more lipophilic cation like tetrabutylammonium (TBA) can dramatically increase solubility in common organic solvents such as chloroform and dichloromethane.[1]

Conclusion

This compound is a powerful and robust reagent for modern organic synthesis. Its primary limitation is its poor solubility in many organic solvents, a direct result of its high lattice energy as an ionic salt. A thorough understanding of the interplay between solvent polarity and solvation energy is critical for any scientist seeking to leverage this reagent effectively. For applications demanding high precision, the experimental protocol outlined herein provides a reliable framework for quantifying its solubility. By navigating these solubility challenges through the rational selection of solvents, co-solvents, or alternative reagents, researchers can fully exploit the synthetic potential of this valuable compound.

References

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Xiong, et al. Experimental Determination of Solubilities of Sodium Tetraborate (Borax) in NaCl Solutions to High Ionic Strengths. (2011). OSTI.GOV. [Link]

-

Xiong, L., et al. (2013). Experimental Determination of Solubilities of Sodium Tetraborate (Borax) in NaCl Solutions and A Thermodynamic Model for the Na-B(OH)3-Cl-SO4 System to High Ionic Strengths at 25 oC. ResearchGate. [Link]

-

Molander, G. A., & Brown, A. R. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]

-

Ali, I. Chemistry Lab: Borax Solubility Analysis. Scribd. [Link]

-

Xiong, L., et al. (2013). Experimental determination of solubilities of sodium tetraborate (borax) in NaCl solutions, and a thermodynamic model for the Na-B(OH)3-Cl-SO4 system to high-ionic strengths at 25 °C. American Mineralogist. [Link]

-

Thermodynamics of Borax Solubility. [Link]

-

Batey, R. A., & Quach, T. D. (2001). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. [Link]

-

Molander, G. A., & Ito, T. (2001). Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates. PubMed. [Link]

-

Roy, A., et al. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. National Institutes of Health. [Link]

-

Chemistry LibreTexts. (2016). 17.3: Factors that Affect Solubility. [Link]

-

The solubility of inorganic salts in organic solvents?. ResearchGate. [Link]

-

Does salt affect the solubility of organic solvents in water?. Quora. [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

-

Shargaieva, O., et al. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO. ResearchGate. [Link]

-

Shargaieva, O., et al. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO. Semantic Scholar. [Link]

-

Shargaieva, O., et al. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO. National Institutes of Health. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 42298-15-7: this compound… [cymitquimica.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound | CBF6K | CID 23674658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 42298-15-7 | TCI Deutschland GmbH [tcichemicals.com]

- 7. labsolu.ca [labsolu.ca]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Solubility of Hybrid Halide Perovskites in DMF and DMSO - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. quora.com [quora.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. osti.gov [osti.gov]

A Technical Guide to the Thermal Stability and Decomposition of CF₃-Borate Salts

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the thermal stability and decomposition pathways of trifluoromethyl (CF₃)-borate salts. These compounds are of significant interest across various fields, including high-energy lithium-ion batteries, ionic liquids, and as weakly coordinating anions in catalysis. Understanding their behavior under thermal stress is paramount for ensuring safety, predicting shelf-life, and designing robust applications. This document synthesizes experimental data with mechanistic insights to offer a comprehensive resource for professionals working with these energetic and reactive materials.

Introduction: The Significance of CF₃-Borate Salts

Trifluoromethyl-borate salts are a class of organoboron compounds characterized by the presence of one or more highly electronegative CF₃ groups attached to a central boron atom. This substitution imparts unique properties, most notably exceptional thermal and electrochemical stability. The strong electron-withdrawing nature of the CF₃ groups delocalizes the negative charge on the borate anion, rendering it weakly coordinating. This feature is highly desirable in applications such as electrolytes for high-voltage batteries, where minimal interaction between the salt anion and the lithium cation is crucial for high ionic conductivity and improved battery performance.[1][2]

The most prominent member of this family is the tetrakis(trifluoromethyl)borate anion, [B(CF₃)₄]⁻, which is among the most weakly coordinating anions known. Salts containing this anion exhibit remarkable resistance to oxidation and are thermally stable at exceptionally high temperatures.[3] Other important CF₃-borate anions include [CF₃BF₃]⁻ and various mixed-ligand species, which offer a spectrum of properties tailored for specific applications like room temperature ionic liquids (RTILs).[4][5] The choice of cation, ranging from alkali metals (Li⁺, K⁺, Cs⁺) to large organic cations (e.g., imidazolium, ammonium), further modulates the physicochemical properties of these salts, including their melting points and thermal decomposition profiles.[6][7]

Assessing Thermal Stability: Core Methodologies

The evaluation of thermal stability is a critical step in the characterization of CF₃-borate salts. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass loss and heat flow as a function of temperature, respectively.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., inert nitrogen or oxidative air).[8] The resulting data, a thermogram, plots mass percentage against temperature. The onset temperature of decomposition (T_onset) is a key parameter derived from the TGA curve, indicating the temperature at which significant mass loss begins.[9]

-

Sample Preparation: Due to the often hygroscopic and air-sensitive nature of these salts, sample preparation should be conducted in an inert atmosphere (e.g., a glovebox). An accurately weighed sample (typically 5-10 mg) is placed in a clean, tared TGA crucible (platinum or alumina is recommended).[10]

-

Instrument Setup:

-

Place the crucible in the TGA instrument's autosampler or manually load it onto the balance mechanism.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to establish an inert atmosphere.[10]

-

For oxidative stability studies, compressed air can be used.

-

-

Heating Program:

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (T_onset) from the intersection of the baseline and the tangent of the decomposition curve.[9]

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of the maximum rates of decomposition.[12]

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is invaluable for identifying melting points, glass transitions, and the enthalpy of decomposition.[13] For CF₃-borate salts, DSC can reveal endothermic melting events and exothermic decomposition processes.

-

Sample Preparation: In an inert atmosphere, hermetically seal a small, accurately weighed sample (2-6 mg) in an aluminum or platinum DSC pan.[14][15] An empty, hermetically sealed pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[15]

-

-

Heating Program:

-

Cool the sample to a low temperature (e.g., -90°C) to observe any low-temperature phase transitions.

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected decomposition point.[15][16]

-

A cooling and second heating cycle can be performed to investigate the reversibility of thermal events.[16]

-

-

Data Analysis:

-

Plot heat flow versus temperature.

-

Identify endothermic peaks corresponding to melting and exothermic peaks indicating decomposition.

-

Integrate the peak areas to determine the enthalpy of these transitions.

-

Evolved Gas Analysis (EGA)

To identify the gaseous byproducts of decomposition, TGA can be coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR). As the sample decomposes in the TGA furnace, the evolved gases are transferred to the spectrometer for real-time analysis.[2][17] This provides crucial information for elucidating the decomposition mechanism.

Decomposition of CF₃-Borate Salts: Mechanisms and Influencing Factors

The thermal stability of CF₃-borate salts is governed by the strength of the B-C and C-F bonds, as well as the nature of the cation. The decomposition pathways are complex and can be influenced by the surrounding atmosphere and the presence of impurities.

General Decomposition Pathways

The high thermal stability of anions like [B(CF₃)₄]⁻ is attributed to the strong B-C bonds and the inertness of the C-F bonds. Decomposition, when it occurs at very high temperatures, likely involves the fragmentation of the anion. Hazardous decomposition products can include:

-

Hydrogen Fluoride (HF) if a source of protons (e.g., moisture) is present.

-

Boron trifluoride (BF₃)

-

Various fluorocarbons

-

Carbon oxides (in an oxidative atmosphere)

-

Metal fluorides or oxides (depending on the cation and atmosphere)

For instance, the safety data sheet for sodium tetrakis(4-fluorophenyl)borate, a related compound, lists carbon oxides, hydrogen fluoride, borane/boron oxides, and sodium oxides as hazardous decomposition products under fire conditions.[13]

Influence of the Anion Structure

The number and arrangement of CF₃ groups on the borate anion significantly impact its stability.

-

[B(CF₃)₄]⁻: The fully substituted tetrakis(trifluoromethyl)borate anion is exceptionally stable due to the symmetrical distribution of electron density and the strength of the B-C bonds. Cesium salts of this anion have been reported to be stable up to 425°C.[3]

-

[CF₃BF₃]⁻: The trifluoro(trifluoromethyl)borate anion is also highly stable, though generally less so than [B(CF₃)₄]⁻. The presence of highly stable B-F bonds contributes to its robustness. Salts of this anion are key components in thermally stable ionic liquids.[5]

-

Mixed-Ligand Anions: Anions with a combination of CF₃, F, CN, or organic groups will have thermal stabilities that are intermediate and dependent on the specific ligands. The weakest bond in the anion will likely dictate the onset of decomposition.

Influence of the Cation

The nature of the counter-cation plays a crucial role in the overall thermal stability of the salt.

-

Alkali Metals: For a given anion, thermal stability often increases with the size of the alkali metal cation (Li⁺ < Na⁺ < K⁺ < Cs⁺). This trend is generally attributed to the decreasing polarizing power of the larger cations, which leads to weaker interactions with the anion and a more stable crystal lattice.

-

Organic Cations: In ionic liquids, the structure of the organic cation is a key determinant of thermal stability. Imidazolium and pyrrolidinium cations are common, and their stability is influenced by factors such as the length of the alkyl chains and the presence of functional groups.[4][7] The decomposition of ionic liquids often proceeds via nucleophilic attack of the anion on the cation, a pathway that is dependent on the specific ion pair.[7] For instance, the thermal stability of imidazolium-based ILs with different anions often follows the trend: NTf₂⁻ > PF₆⁻ > BF₄⁻.[6][7]

Quantitative Thermal Stability Data

The following table summarizes the reported thermal decomposition onset temperatures (T_onset) for various CF₃-borate salts and related compounds. It is important to note that direct comparisons should be made with caution, as experimental conditions (e.g., heating rate, atmosphere) can influence the measured values.

| Salt/Compound | Anion | Cation | T_onset (°C) | Technique | Atmosphere | Reference(s) |

| Cs[B(CF₃)₄] | [B(CF₃)₄]⁻ | Cs⁺ | 425 | DTA | - | [3] |

| Li[B(CF₃)₄] | [B(CF₃)₄]⁻ | Li⁺ | >180 | - | - | [3] |

| K[CF₃BF₃] | [CF₃BF₃]⁻ | K⁺ | High | - | - | [4][5] |

| 1-Butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄) | [BF₄]⁻ | [bmim]⁺ | ~300-350 | TGA | Air/N₂ | [6][18] |

| 1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) | [PF₆]⁻ | [bmim]⁺ | ~350 | TGA | N₂ | [6] |

Safety Considerations

Working with CF₃-borate salts, especially during thermal analysis, requires stringent safety protocols due to their energetic nature and the potential for hazardous decomposition products.

-

Inert Atmosphere Handling: Many CF₃-borate salts are moisture-sensitive. Handling and sample preparation for thermal analysis should be performed in a glovebox or under an inert atmosphere to prevent hydrolysis, which can lead to the formation of HF.[19]

-

Ventilation: Thermal decomposition can release toxic and corrosive gases, including HF and BF₃.[13][20] All thermal analysis instrumentation should be housed in a well-ventilated area, preferably within a fume hood.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a flame-resistant lab coat, and suitable gloves, must be worn at all times.[18]

-

Emergency Preparedness: In case of exposure to fluorine-containing compounds, immediate and specific first aid is crucial. For skin contact with substances that can generate HF, flushing with copious amounts of water and subsequent application of calcium gluconate gel is recommended.[20] All personnel should be trained on the specific hazards and emergency procedures.[14][21]

Conclusion and Future Outlook